PARP1/BRD4-IN-1 is a dual inhibitor targeting both poly(ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4). This compound has garnered attention due to its potential in cancer therapy, particularly for malignancies characterized by DNA repair deficiencies. The simultaneous inhibition of PARP1 and BRD4 exploits the concept of polypharmacology, where targeting multiple pathways can enhance therapeutic efficacy against cancer cells.
PARP1/BRD4-IN-1 has been synthesized through cheminformatics and structure-based design methods. It falls under the category of small molecule inhibitors, specifically designed to modulate the enzymatic activities of PARP1 and BRD4. This compound is part of a broader class of dual-target inhibitors that aim to disrupt cancer cell survival mechanisms by interfering with DNA repair processes and transcriptional regulation.
The synthesis of PARP1/BRD4-IN-1 involves a combination of data-driven approaches and structure-based design. The design process identifies merged pharmacophores that contain amide-linked ring systems, leading to the prioritization of specific scaffolds such as phenanthridin-6(5H)-one. The synthesis typically incorporates the following steps:
The synthetic route is optimized for yield and purity, ensuring that the final product exhibits the desired inhibitory activity against both targets.
The molecular structure of PARP1/BRD4-IN-1 features a complex arrangement that allows for effective binding to both PARP1 and BRD4. Key structural components include:
Quantitative structure-activity relationship (QSAR) models may be employed to predict the biological activity based on structural features, aiding in further optimization of the compound.
PARP1/BRD4-IN-1 undergoes specific biochemical reactions upon administration, primarily involving:
These interactions lead to a synergistic effect, enhancing the cytotoxicity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which PARP1/BRD4-IN-1 exerts its effects involves:
Experimental data indicate that this dual inhibition can significantly reduce tumor growth in various cancer models.
PARP1/BRD4-IN-1 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.
PARP1/BRD4-IN-1 is primarily used in cancer research, particularly for:
PARP1/BRD4-IN-1 is a bifunctional inhibitor designed to concurrently target PARP1’s catalytic domain and BRD4’s bromodomains. Structurally, it exploits conserved features of both proteins:
Key Binding Metrics:
Target | IC₅₀ (nM) | Binding Site | Functional Consequence | |
---|---|---|---|---|
PARP1 | 49 | Catalytic ART subdomain | Loss of enzymatic activity | |
BRD4 | 202 | Bromodomain acetyl-lysine pocket | Impaired chromatin recognition | [9] |
This dual engagement synergistically amplifies transcriptional disruption, as PARP1’s chromatin-modifying functions and BRD4’s enhancer scaffolding are interdependently compromised.
PARP1-mediated PARylation of BRD4 is a pivotal post-translational modification in disease contexts like cardiac hypertrophy:
Table: Functional Domains of BRD4 Involved in PARylation
Domain | Function | PARylation Site | Biological Outcome | |
---|---|---|---|---|
Bromodomain (BD) | Acetyl-lysine recognition | No | Chromatin binding | |
Extraterminal (ET) | Protein interactions | No | Recruitment of transcriptional machinery | |
C-terminal (CTD) | Transcriptional elongation | Yes (Lys133/Glu135/Glu139) | Enhanced RNA Pol II phosphorylation | [1] [7] |
PARP1/BRD4-IN-1 disrupts a feedforward loop involving BRD4-PARylation and RNA Pol II activation:
In pancreatic cancer models, this dual action downregulates invasion-associated genes (e.g., CD24) and halts cell cycle progression at G0/G1 and G2/M phases [4] [9].
Super-enhancers (SEs) are dense clusters of enhancers driving oncogene expression. BRD4 stabilizes SEs by:
Kinase inhibitors (e.g., TG101209) inadvertently target BRD4 due to structural mimicry of acetyl-lysine, validating this binding pocket as druggable [3].
The compound induces "synthetic lethality" in homologous recombination (HR)-proficient cancers by dual-pathway disruption:
Table: Synergistic DNA Repair Defects Induced by PARP1/BRD4-IN-1
Target | Repair Pathway Affected | Key Effector Compromised | Downstream Effect | |
---|---|---|---|---|
BRD4 | Homologous recombination (HR) | CtIP ↓, RAD51 ↓ | Loss of DSB end resection | |
PARP1 | Single-strand break repair (SSBR) | XRCC1, DNA ligase III ↓ | Persistent SSBs converting to DSBs | |
Combined | NHEJ dominance | 53BP1 ↑, Ku70/Ku80 ↑ | Genomic instability & apoptosis | [2] [5] [10] |
In pancreatic cancer, this synergy reduces cell viability by >80% in BRCA-proficient models (e.g., SW1990, MDA-MB-231), demonstrating broader applicability beyond BRCA-mutant tumors [4] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7